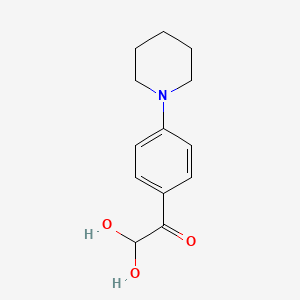

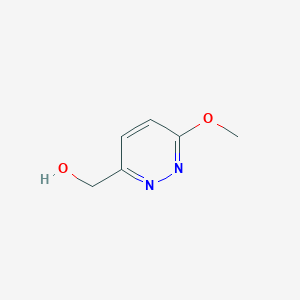

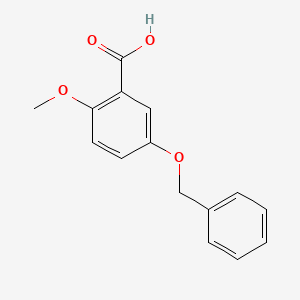

7-Hydroxy-4-methoxy-1-indanone

カタログ番号 B1367509

CAS番号:

98154-04-2

分子量: 178.18 g/mol

InChIキー: GTDPFEVASSGTHY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

The molecular formula of “7-Hydroxy-4-methoxy-1-indanone” is C10H10O3 . The structure of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .Chemical Reactions Analysis

The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .科学的研究の応用

1. Annulations involving 1-indanones

- Application Summary: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity. Significant advancement has been achieved regarding cyclization of 1-indanone core for the construction of fused- and spirocyclic frameworks .

- Methods of Application: The study involves annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks. New strategies for synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .

- Results or Outcomes: Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .

2. Energetic Effects in Methyl- and Methoxy-Substituted Indanones

- Application Summary: This study focuses on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones. The energetic study of different isomers intends to rationalize possible relationships involving the crystalline structure, thermodynamic properties and electronic effects of the molecules .

- Methods of Application: The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively. The enthalpy of sublimation of 5-methoxy-indanone was also derived via Knudsen effusion .

- Results or Outcomes: The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .

3. Biocatalysed Oxidation Reaction

- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .

- Methods of Application: The study involves the assembly of 1-indanones, aromatic aldehydes, acetophenones, and NH4OAc to obtain a library of hydroxy- and halogenated 2,4-diphenylindeno .

- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .

4. Antitumor Agents

- Application Summary: Aurone and indanone derivatives, including 4-Methoxy-1-indanone, have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .

- Methods of Application: The study involves the synthesis of seventy-five compounds via bioisostere and scaffold hopping strategy . These compounds were then submitted to inhibitory activities evaluation against four tumor cells .

- Results or Outcomes: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

5. Biocatalysed Oxidation Reaction

- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .

- Methods of Application: The study involves the synthesis of isomeric mixture of oximes .

- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .

6. Antiviral and Antibacterial Agents

- Application Summary: 1-indanone derivatives have been studied extensively for their potential applications as antiviral and antibacterial agents .

- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their antiviral and antibacterial properties .

- Results or Outcomes: The results of these studies have opened up new possibilities for the use of 1-indanone derivatives in the treatment of viral and bacterial infections .

7. Cardiovascular Drugs

- Application Summary: 1-indanone derivatives have been explored for their potential use as cardiovascular drugs .

- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their effects on the cardiovascular system .

- Results or Outcomes: These studies have shown promising results, suggesting that 1-indanone derivatives could be used in the development of new cardiovascular drugs .

Safety And Hazards

特性

IUPAC Name |

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPFEVASSGTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541089 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-methoxy-1-indanone | |

CAS RN |

98154-04-2 |

Source

|

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)

![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)